molecular formula C17H22N2O B1670909 Doxylamine succinate CAS No. 562-10-7

Doxylamine succinate

Cat. No.: B1670909
CAS No.: 562-10-7
M. Wt: 270.37 g/mol
InChI Key: HCFDWZZGGLSKEP-UHFFFAOYSA-N
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Description

Doxylamine succinate is an antihistamine medication primarily used to treat insomnia and allergies. It is also used in combination with pyridoxine (vitamin B6) to treat morning sickness in pregnant women. This compound is available over-the-counter and is commonly found in sleep aids and nighttime cold medications .

Biochemical Analysis

Biochemical Properties

Doxylamine succinate functions predominantly via antagonism of H1 histamine receptors, thereby attenuating histaminergic neurotransmission . It also exhibits anticholinergic properties, specifically antagonizing the muscarinic acetylcholine receptors M1 through M5 .

Cellular Effects

This compound influences cell function by blocking the activity of histamine, a natural compound in the body, by binding to H1 histamine receptors . This effect helps to relieve allergy symptoms such as watery eyes, runny nose, and sneezing .

Molecular Mechanism

This compound acts primarily as an antagonist or inverse agonist of the histamine H1 receptor . This action is responsible for its antihistamine and sedative properties . It also has anticholinergic effects, specifically antagonizing the muscarinic acetylcholine receptors M1 through M5 .

Temporal Effects in Laboratory Settings

This compound has an elimination half-life of approximately 10 hours in healthy adults . For complete systemic elimination, it takes an average of 2.29 days .

Dosage Effects in Animal Models

In dogs, this compound is administered at a dosage of 1.1 - 2.2 mg/kg IM or SQ q8-12h . In horses, the dosage is 0.55 mg/kg IV (slowly), IM or SQ q8-12h . High doses can cause serious side effects such as vomiting, tremors, seizures, coma, and even death .

Metabolic Pathways

Though the specific metabolism pathways for this compound aren’t fully elucidated, it is believed to undergo hepatic metabolism via CYP450 (cytochrome P450) enzymes . Some have gone as far as to hypothesize that CYP2D6 isoenzymes have the highest affinity for this compound metabolism .

Transport and Distribution

This compound is easily absorbed from the gastrointestinal tract . It is a first-generation antihistamine and crosses the blood–brain barrier into the brain, thereby producing centrally mediated sedative and hypnotic effects .

Subcellular Localization

Given its mechanism of action, it can be inferred that it interacts with histamine H1 receptors and muscarinic acetylcholine receptors, which are located on the cell surface . Therefore, this compound likely localizes to the cell membrane where these receptors are found.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of doxylamine succinate involves the reaction of 2-pyridyl phenyl methyl carbinol with 2-dimethylaminoethyl chloride hydrochloride in an organic solvent at high temperature. The product, N,N-dimethyl-2-[1-phenyl-1-(2-pyridine)oxethyl]ethylamine, is then subjected to a salt-forming reaction with succinic acid in an organic solvent, followed by cooling crystallization to obtain this compound .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of organic solvents, catalysts, and controlled reaction conditions to ensure high yield and purity. The final product is obtained through crystallization and purification steps .

Chemical Reactions Analysis

Types of Reactions: Doxylamine succinate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions, leading to the formation of degradation products.

    Reduction: Reduction reactions can alter the functional groups within the molecule.

    Substitution: Substitution reactions can occur at the aromatic ring or the amine group.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride can be used.

    Substitution: Halogenating agents and nucleophiles are often employed in substitution reactions.

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of hydroxylated derivatives, while substitution reactions can introduce various functional groups .

Scientific Research Applications

Doxylamine succinate has a wide range of scientific research applications:

Comparison with Similar Compounds

    Diphenhydramine: Another first-generation antihistamine with similar sedative and anticholinergic properties.

    Chlorpheniramine: An antihistamine used to treat allergic conditions, with less pronounced sedative effects compared to doxylamine succinate.

    Promethazine: An antihistamine with strong sedative effects, often used to treat nausea and motion sickness.

Comparison:

This compound stands out due to its potent sedative effects and its use in combination with pyridoxine for treating morning sickness, making it a versatile compound in both medical and research applications.

Properties

IUPAC Name

N,N-dimethyl-2-(1-phenyl-1-pyridin-2-ylethoxy)ethanamine
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InChI

InChI=1S/C17H22N2O/c1-17(20-14-13-19(2)3,15-9-5-4-6-10-15)16-11-7-8-12-18-16/h4-12H,13-14H2,1-3H3
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InChI Key

HCFDWZZGGLSKEP-UHFFFAOYSA-N
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Canonical SMILES

CC(C1=CC=CC=C1)(C2=CC=CC=N2)OCCN(C)C
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Molecular Formula

C17H22N2O
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DSSTOX Substance ID

DTXSID1022970
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Molecular Weight

270.37 g/mol
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Physical Description

Doxylamine is a clear colorless liquid. (NTP, 1992), Solid
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Boiling Point

279 to 286 °F at 0.5 mmHg (NTP, 1992), 137-141 °C @ 0.5 MM HG
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Solubility

1 G DISSOLVES IN 1 ML WATER; 1 G DISSOLVES IN 2 ML ALCOHOL; SLIGHTLY SOL IN BENZENE & ETHER; 1 G DISSOLVES IN 2 ML CHLOROFORM /SUCCINATE/, Soluble in acids.
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Vapor Pressure

Slightly volatile
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Mechanism of Action

Like other antihistamines, doxylamine acts by competitively inhibiting histamine at H1 receptors. It also has substantial sedative and anticholinergic effects.
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Color/Form

LIQ

CAS No.

469-21-6, 76210-47-4, 562-10-7
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Melting Point

< 25 °C, CRYSTALS; MP: 100-104 °C; 1% AQ SOLN HAS PH BETWEEN 4.9 & 5.1 /SUCCINATE/
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Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Doxylamine succinate
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Doxylamine succinate
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Doxylamine succinate
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Doxylamine succinate
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Doxylamine succinate

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